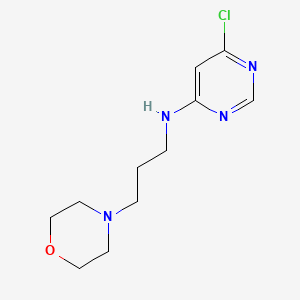
6-クロロ-N-(3-モルホリノプロピル)ピリミジン-4-アミン
概要
説明
6-chloro-N-(3-morpholinopropyl)pyrimidin-4-amine is a chemical compound with the molecular formula C11H17ClN4O.
科学的研究の応用
Chemistry: It serves as a building block for the synthesis of more complex pyrimidine derivatives and other heterocyclic compounds.
Biology: The compound has been investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Industry: It is used in the development of agrochemicals and pharmaceuticals, contributing to the synthesis of active ingredients and intermediates
将来の方向性
The future directions for research on 6-chloro-N-(3-morpholinopropyl)pyrimidin-4-amine and related compounds could involve further exploration of their potential applications, such as their use as fungicides . Additionally, the development of more efficient synthesis methods and the investigation of their mechanism of action could be valuable areas of study.
生化学分析
Biochemical Properties
6-chloro-N-(3-morpholinopropyl)pyrimidin-4-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules, such as ATP, to specific substrates. This inhibition can affect various signaling pathways within the cell . Additionally, 6-chloro-N-(3-morpholinopropyl)pyrimidin-4-amine can bind to specific receptors on the cell surface, modulating their activity and influencing downstream signaling events .
Cellular Effects
The effects of 6-chloro-N-(3-morpholinopropyl)pyrimidin-4-amine on cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can inhibit the proliferation of certain cancer cell lines by interfering with the cell cycle . It also affects the expression of genes involved in apoptosis, leading to programmed cell death in some cases . Furthermore, 6-chloro-N-(3-morpholinopropyl)pyrimidin-4-amine can modulate metabolic pathways, impacting the overall metabolic flux within the cell .
Molecular Mechanism
At the molecular level, 6-chloro-N-(3-morpholinopropyl)pyrimidin-4-amine exerts its effects through several mechanisms. It binds to specific biomolecules, such as kinases and receptors, altering their activity . This binding can lead to the inhibition or activation of these enzymes, depending on the context. Additionally, 6-chloro-N-(3-morpholinopropyl)pyrimidin-4-amine can influence gene expression by interacting with transcription factors and other regulatory proteins . These interactions can result in changes in the expression levels of various genes, ultimately affecting cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-chloro-N-(3-morpholinopropyl)pyrimidin-4-amine can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that 6-chloro-N-(3-morpholinopropyl)pyrimidin-4-amine remains stable under specific conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound can result in sustained changes in cellular processes, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 6-chloro-N-(3-morpholinopropyl)pyrimidin-4-amine vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as inhibiting tumor growth or modulating immune responses . At higher doses, it can cause toxic or adverse effects, including damage to vital organs and disruption of normal physiological processes . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing significant toxicity .
Metabolic Pathways
6-chloro-N-(3-morpholinopropyl)pyrimidin-4-amine is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels within the cell . For example, this compound can inhibit enzymes involved in glycolysis, leading to a decrease in glucose metabolism . Additionally, it can affect the activity of enzymes in the tricarboxylic acid (TCA) cycle, impacting energy production and overall cellular metabolism .
Transport and Distribution
The transport and distribution of 6-chloro-N-(3-morpholinopropyl)pyrimidin-4-amine within cells and tissues are mediated by specific transporters and binding proteins . These molecules facilitate the movement of the compound across cell membranes and its localization within specific cellular compartments . The distribution of 6-chloro-N-(3-morpholinopropyl)pyrimidin-4-amine can influence its activity and efficacy, as it needs to reach its target sites to exert its effects .
Subcellular Localization
6-chloro-N-(3-morpholinopropyl)pyrimidin-4-amine exhibits specific subcellular localization patterns, which can affect its activity and function . Targeting signals and post-translational modifications direct the compound to specific compartments or organelles within the cell . For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression . Alternatively, it may accumulate in the cytoplasm, affecting cytoplasmic signaling pathways and metabolic processes .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-(3-morpholinopropyl)pyrimidin-4-amine typically involves the nucleophilic substitution of a pyrimidine derivative. One common method involves the reaction of 6-chloropyrimidine-4-amine with 3-morpholinopropylamine under controlled conditions. The reaction is usually carried out in a suitable solvent, such as ethanol or dimethyl sulfoxide (DMSO), at elevated temperatures to facilitate the nucleophilic substitution .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques, such as recrystallization and chromatography, can further improve the efficiency of the production process .
化学反応の分析
Types of Reactions
6-chloro-N-(3-morpholinopropyl)pyrimidin-4-amine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 6-position of the pyrimidine ring can be replaced by other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form imines or other condensation products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like ethanol or DMSO at elevated temperatures.
Oxidation and Reduction: Reagents such as hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction are commonly used.
Condensation Reactions: Aldehydes or ketones are used as reagents, often in the presence of acid or base catalysts.
Major Products Formed
The major products formed from these reactions include substituted pyrimidine derivatives, oxidized or reduced forms of the compound, and various condensation products, depending on the specific reaction conditions and reagents used .
作用機序
The mechanism of action of 6-chloro-N-(3-morpholinopropyl)pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or enzymes involved in DNA replication and repair, thereby exerting its anticancer effects .
類似化合物との比較
Similar Compounds
6-chloro-N-(4-chlorophenyl)pyrimidin-4-amine: Another pyrimidine derivative with similar chemical properties but different biological activities.
6-chloro-N-(3-methoxypropyl)pyrimidin-4-amine: A structurally related compound with variations in the substituent groups, leading to different chemical and biological properties.
6-(chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine: A pyrazolo[3,4-d]pyrimidine derivative with distinct pharmacological activities.
Uniqueness
6-chloro-N-(3-morpholinopropyl)pyrimidin-4-amine is unique due to its specific substitution pattern and the presence of the morpholinopropyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
特性
IUPAC Name |
6-chloro-N-(3-morpholin-4-ylpropyl)pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17ClN4O/c12-10-8-11(15-9-14-10)13-2-1-3-16-4-6-17-7-5-16/h8-9H,1-7H2,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZUYZWGUEVJFMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCNC2=CC(=NC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


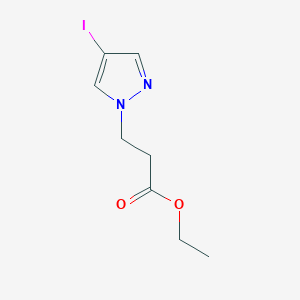
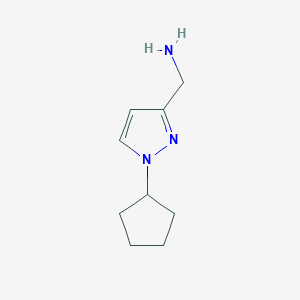
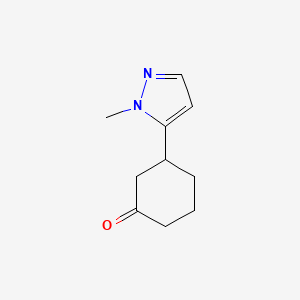
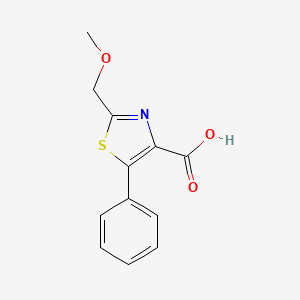

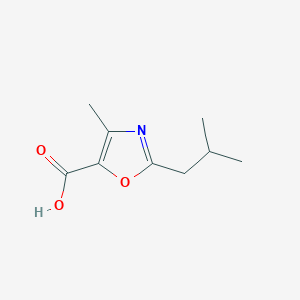
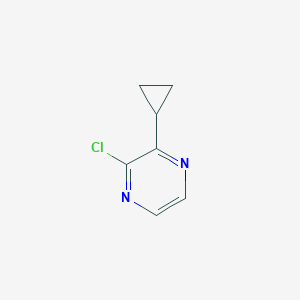
![3-[(3,4-Difluorophenyl)methyl]pyrrolidine](/img/structure/B1427459.png)

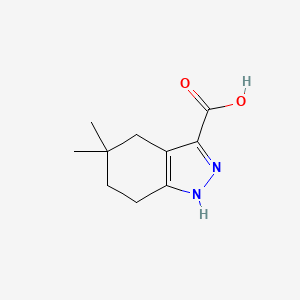
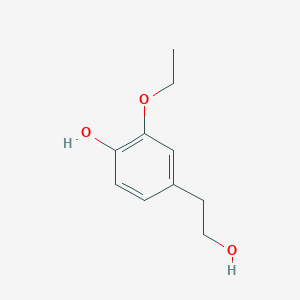
![1-methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole-5-carbonitrile](/img/structure/B1427468.png)
![[4-(Difluoromethoxy)oxan-4-yl]methanamine](/img/structure/B1427469.png)

